Z-Ala-Leu-Phe-Agly-Ile-Val-OMe

Cathepsin B inhibition Azapeptide SAR Cysteine protease

Z-Ala-Leu-Phe-Agly-Ile-Val-OMe is a synthetic azapeptide designed as a potent and selective inhibitor of the papain-like cysteine protease cathepsin B. Its sequence is derived from the N-terminal inhibitory binding region of human cystatin C, incorporating an azaglycine (Agly) residue that replaces the evolutionarily conserved glycine.

Molecular Formula C39H57N7O9
Molecular Weight 767.9 g/mol
Cat. No. B10853926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ala-Leu-Phe-Agly-Ile-Val-OMe
Molecular FormulaC39H57N7O9
Molecular Weight767.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C39H57N7O9/c1-9-25(6)32(36(50)43-31(24(4)5)37(51)54-8)44-38(52)46-45-35(49)30(21-27-16-12-10-13-17-27)42-34(48)29(20-23(2)3)41-33(47)26(7)40-39(53)55-22-28-18-14-11-15-19-28/h10-19,23-26,29-32H,9,20-22H2,1-8H3,(H,40,53)(H,41,47)(H,42,48)(H,43,50)(H,45,49)(H2,44,46,52)
InChIKeyONHOINLCWRTXCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Ala-Leu-Phe-Agly-Ile-Val-OMe: Azapeptide Inhibitor of Cathepsin B for Selective Cysteine Protease Studies


Z-Ala-Leu-Phe-Agly-Ile-Val-OMe is a synthetic azapeptide designed as a potent and selective inhibitor of the papain-like cysteine protease cathepsin B [1]. Its sequence is derived from the N-terminal inhibitory binding region of human cystatin C, incorporating an azaglycine (Agly) residue that replaces the evolutionarily conserved glycine [1]. This compound exhibits sub-nanomolar inhibition of cathepsin B (Ki = 0.13 nM) and belongs to a broader series of azapeptide inhibitors characterized by their slow-binding, essentially irreversible mechanism [2].

Probe Type

Cathepsin B-selective cysteine protease probe

Mechanism

Slow-binding, essentially irreversible inhibition

Design

Cystatin C-derived azapeptide scaffold

Why Generic Substitution of Z-Ala-Leu-Phe-Agly-Ile-Val-OMe with Other Azapeptides Fails


The inhibitory profile of azapeptide cathepsin inhibitors is exquisitely sensitive to single-residue substitutions in the P2 and P3 positions [1]. Even closely related analogs such as Z-Arg-Leu-Val-Agly-Ile-Val-OMe (compound 17), Z-Ala-Leu-Ile-Agly-Ile-Val-OMe, or Z-Arg-Leu-Val-Agly-Val-Ala-NH₂ exhibit marked differences in potency and, critically, selectivity ratios across cathepsin B, K, and papain [1]. These differences arise from altered occupancy of the S2 and S1′ enzyme subsites, making direct functional or pharmacological interchange impossible without compromising experimental interpretability [1].

P2 residue substitutions (Val, Ile) in close azapeptide analogs shift cathepsin K/B selectivity ratios.

Altered S2/S1' subsite occupancy may confound cross-study comparison of inhibition profiles.

Azapeptide analogs with distinct P3 residues may not transfer the same selectivity context.

Quantitative Differentiation Evidence for Z-Ala-Leu-Phe-Agly-Ile-Val-OMe


Cathepsin B Inhibition Potency of Z-Ala-Leu-Phe-Agly-Ile-Val-OMe vs. Z-Arg-Leu-Val-Agly-Ile-Val-OMe (Compound 17)

Z-Ala-Leu-Phe-Agly-Ile-Val-OMe inhibits human cathepsin B with a Ki of 0.13 ± 0.08 nM [1]. The most potent azapeptide in the series, Z-Arg-Leu-Val-Agly-Ile-Val-OMe (compound 17), inhibits cathepsin B with a Ki of 0.088 ± 0.025 nM [1]. While compound 17 is approximately 1.5‑fold more potent, Z-Ala-Leu-Phe-Agly-Ile-Val-OMe retains sub‑nanomolar potency and offers a distinct selectivity profile (see Evidence Items 2 and 3).

Cathepsin B Ki
Head-to-head

Target Ki: 0.13 ± 0.08 nM\nComparator 17: 0.088 ± 0.025 nM\nDifference: 0.042 nM higher

Reported sub-nanomolar cathepsin B affinity context

Continuous assay, pH 5.5, 37°C; Z-Phe-Arg-AMC substrate

Cathepsin B inhibition Azapeptide SAR Cysteine protease

Cathepsin B vs. Cathepsin K Selectivity Ratio

Z-Ala-Leu-Phe-Agly-Ile-Val-OMe exhibits a cathepsin K Ki of 1.41 ± 0.57 nM, yielding a cathepsin K/B selectivity ratio of 10.8 [1]. In contrast, the closely related analog Z-Ala-Leu-Ile-Agly-Ile-Val-OMe shows a cathepsin K Ki of 0.28 ± 0.07 nM and a cathepsin B Ki of 0.12 ± 0.05 nM, giving a ratio of only 2.3 [1]. The 4.7‑fold higher selectivity ratio for the target compound makes it a superior tool for discriminating cathepsin B‑specific from cathepsin K‑mediated proteolysis.

Cathepsin K/B Selectivity
Head-to-head

Target ratio: 10.8 (K Ki 1.41 nM)\nAnalog Z-Ala-Leu-Ile-...: ratio 2.3 (K Ki 0.28 nM)\n4.7-fold higher selectivity

Supports cathepsin B-selectivity discrimination

Separate K and B assays; Z-Phe-Arg-AMC / Z-Gly-Pro-AMC

Cathepsin K selectivity Cysteine protease profiling Bone resorption

Papain Inhibition Potency vs. Cathepsin B Selectivity

The target compound inhibits papain with a Ki of 0.30 ± 0.15 nM [1]. By comparison, Z-Arg-Leu-Val-Agly-Ile-Val-OMe inhibits papain with a Ki of 0.12 ± 0.02 nM [1]. The 2.5‑fold lower papain affinity of the target compound is advantageous when papain is used as a model enzyme for active‑site titration experiments, as it permits clearer differentiation of enzyme‑specific effects.

Papain Ki Cross-Reactivity
Head-to-head

Target papain Ki: 0.30 ± 0.15 nM\nComparator 17: 0.12 ± 0.02 nM\n2.5-fold lower papain affinity

Supports papain cross-reactivity review

Papain assay at pH 6.8, 37°C; useful for titration

Papain inhibition Plant cysteine protease Catalytic site titration

Structural Determinant: Phenylalanine at P2 Confers Aromatic Interaction Potential

The P2 position of Z-Ala-Leu-Phe-Agly-Ile-Val-OMe contains phenylalanine, whereas the most potent analog (compound 17) features valine at P2 [1]. The phenyl ring introduces the potential for π‑stacking or hydrophobic‑aromatic contacts within the cathepsin B S2 subsite, which is known to accommodate bulky hydrophobic residues [1]. This structural difference is reflected in the altered cathepsin K/B selectivity ratio (10.8 vs. 8.9 for compound 17) and suggests that aromatic P2 substituents can be exploited to fine‑tune selectivity among papain‑family enzymes.

P2 Substituent (Phe vs Val)
Class-level

Target P2=Phe (aromatic), compound 17 P2=Val (aliphatic). Selectivity ratio shift from 8.9 to 10.8, papain Ki from 0.12 to 0.30 nM

Supports aromatic S2 subsite SAR interpretation

SAR analysis, molecular modeling context

P2 substituent aromaticity Azapeptide SAR S2 pocket engagement

Recommended Application Scenarios for Z-Ala-Leu-Phe-Agly-Ile-Val-OMe


Selective Cathepsin B Inhibition in Tumor Invasion and Metastasis Assays

Because Z-Ala-Leu-Phe-Agly-Ile-Val-OMe discriminates cathepsin B from cathepsin K with a 10.8‑fold selectivity ratio [1], it is suited for cell‑based invasion studies where cathepsin B is a suspected key protease. Its sub‑nanomolar potency (Ki = 0.13 nM) ensures complete target engagement at low concentrations, minimizing non‑specific effects that would confound interpretation of cathepsin B‑specific contributions to extracellular matrix degradation [1].

Active‑Site Titration of Cathepsin B in Complex Proteomes

The essentially irreversible binding mode of azapeptide esters, combined with the compound's high affinity for cathepsin B [1], allows precise active‑site titration of cathepsin B in tissue extracts or cell lysates. Its lower cross‑reactivity with papain (Ki = 0.30 nM) relative to Z-Arg-Leu-Val-Agly-Ile-Val-OMe (Ki = 0.12 nM) [1] makes it a cleaner probe when papain is used as a reference standard.

Structure‑Activity Relationship Studies on S2‑Subsite Selectivity in Papain‑Family Proteases

The presence of a phenylalanine residue at P2 in Z-Ala-Leu-Phe-Agly-Ile-Val-OMe offers a defined starting point for systematic investigation of aromatic vs. aliphatic P2 substituent effects on cathepsin B/K selectivity [1]. The measured selectivity ratio of 10.8 [1] serves as a benchmark for evaluating novel analogs with modified P2 moieties.

Application
Selection Property
Validation Focus
Cell-based invasion and ECM degradation studies
Cathepsin B-selectivity context
Cathepsin B-specific proteolysis endpoints
Active-site titration in complex proteomes
Irreversible binding mode
Titration accuracy with papain cross-reactivity control
S2-subsite SAR studies on papain-family proteases
P2 aromatic vs. aliphatic substituent context
Selectivity ratio benchmark for analog design
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